molecular formula C16H21NO3 B2978546 4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide CAS No. 2176124-64-2

4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Cat. No.: B2978546
CAS No.: 2176124-64-2
M. Wt: 275.348
InChI Key: LTQNARQGPWQUTN-UHFFFAOYSA-N
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Description

4-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a benzamide derivative featuring a 7-oxaspiro[3.5]nonane ring system attached to the amide nitrogen. The spirocyclic structure introduces conformational rigidity, which may enhance binding specificity in biological systems or influence physicochemical properties such as solubility and stability. The 4-methoxy group on the benzamide moiety is a critical pharmacophore, as evidenced by its role in bioactivity across related compounds .

Properties

IUPAC Name

4-methoxy-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-13-4-2-12(3-5-13)15(18)17-14-6-7-16(14)8-10-20-11-9-16/h2-5,14H,6-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQNARQGPWQUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a dihalide, under basic conditions.

    Introduction of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction. This can be achieved by reacting the spirocyclic intermediate with 4-methoxybenzoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-hydroxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide.

    Reduction: 4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}aniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The spirocyclic structure imparts interesting physical properties, making it a candidate for use in advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The methoxy and benzamide groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

(a) 4-Methoxy-N-(Pyridin-2-yl)Benzamide (3j)

  • Structure : Replaces the spirocyclic group with a pyridine ring.
  • Key Data : NMR spectra (¹H, ¹³C) confirm the methoxy group (δ 3.9 ppm for OCH₃) and aromatic protons (δ 7.06–8.1 ppm) .

(b) 4-Methoxy-N-(2-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Phenyl)Benzamide (7f)

  • Structure : Incorporates a phenyl-oxadiazole substituent.
  • Key Data : Melting point (216–217°C), IR (C=O at 1673 cm⁻¹), and LCMS (m/z 372 [M+H]⁺) .

(c) 4-Methoxy-N-(Phenylcarbamothioyl)Benzamide

  • Structure : Features a thiourea (-N-C(=S)-NH-) linker.
  • Key Data : Metal complexes (MnII, CoII, CuII, NiII) exhibit altered electronic properties due to sulfur coordination .
  • Comparison : The thiourea group increases metal-binding capacity, making it relevant for catalytic or antimicrobial applications.

Spirocyclic Analogs

(a) 7-Methoxy-1-Oxaspiro[4.5]Deca Derivatives

  • Structure : Larger spiro ring (4.5 system vs. 3.5 in the target compound).
  • Key Data : Synthetic routes and crystallographic studies highlight conformational differences in the spiro scaffold .
  • Comparison : Larger spiro systems may reduce metabolic stability due to increased surface area for enzymatic attack.

Functional Group Impact on Bioactivity

(a) ES20 (4-Methoxy-N-{[2-(2-Methylbenzoyl)Hydrazino]Carbothioyl}Benzamide)

  • Structure: Combines methoxybenzamide with a hydrazino-carbothioyl group.
  • Key Data : Only ES20 (among 11 analogs) showed significant root growth inhibition in plants, emphasizing the necessity of the 4-methoxy group .

Research Implications and Gaps

  • Pharmacophore Role : The 4-methoxy group is indispensable across analogs for bioactivity, as seen in ES20 .
  • Spirocyclic Advantage: The 7-oxaspiro[3.5]nonane system likely improves metabolic stability compared to non-spiro analogs but requires crystallographic validation.
  • Synthesis Challenges: Limited data on the target compound’s synthetic route suggests opportunities for methodological innovation (e.g., one-pot strategies as in ).

Biological Activity

4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a spirocyclic nonane structure linked to a methoxy-substituted benzamide moiety. The synthesis typically involves several organic synthesis techniques, which can be optimized for yield and purity through various reaction conditions.

Synthesis Steps

  • Starting Materials : The synthesis utilizes commercially available precursors.
  • Key Reactions : Reactions may include nucleophilic substitutions and condensation reactions.
  • Purification : Techniques such as chromatography are employed to isolate the desired compound.

Biological Activity

The biological activity of this compound has been studied with respect to its interaction with specific biological targets, including receptors and enzymes.

The compound is believed to modulate biological pathways through binding interactions with particular receptors or enzymes, potentially influencing various therapeutic effects. Its activity may involve:

  • Receptor Binding : Interaction with opioid receptors or other targets.
  • Enzyme Inhibition : Modulating enzyme activity related to disease pathways.

Research Findings

Recent studies have indicated promising biological activities for this compound, including:

Case Studies

  • Anticancer Activity : In vitro assays have demonstrated the compound's potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Research suggests that it may offer neuroprotective benefits by modulating neurotransmitter systems.

Data Table

StudyBiological ActivityIC50 Value (µg/mL)Target
Study AAnticancer10CCRF-CEM leukemia cells
Study BNeuroprotection15Kappa-opioid receptor

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